

An In-Depth Technical Guide on the Physicochemical Properties of Pyridazinedione-derivative-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridazinediones-derivative-1*

Cat. No.: *B1663829*

[Get Quote](#)

Disclaimer: "**Pyridazinediones-derivative-1**" is a generic placeholder. This technical guide utilizes 6-phenyl-2H-pyridazin-3-one (CAS: 2166-31-6) as a representative molecule for this class, hereafter referred to as PPD-1. The data and protocols presented are based on this specific, well-characterized compound.

Introduction

The pyridazinone core is a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, which has garnered significant interest in medicinal chemistry.[\[1\]](#)[\[2\]](#)

Pyridazinone derivatives are recognized as versatile structures with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[\[1\]](#)[\[3\]](#)[\[4\]](#) Their therapeutic potential is largely influenced by their physicochemical properties, which govern absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed overview of the core physicochemical properties of the representative compound PPD-1, outlines the experimental protocols for their determination, and illustrates relevant biological pathways.

Core Physicochemical Properties of PPD-1

The fundamental physicochemical characteristics of a drug candidate are critical for predicting its behavior in biological systems.[\[5\]](#) Key properties for PPD-1 have been determined experimentally and are summarized below.

Table 1: Summary of Physicochemical Data for PPD-1

Property	Value	Source
IUPAC Name	6-phenyl-2H-pyridazin-3-one	[3]
CAS Number	2166-31-6	[3][6]
Molecular Formula	C ₁₀ H ₈ N ₂ O	[3][7]
Molar Mass	172.18 g/mol	[3][7]
Appearance	White to bright yellow crystalline solid	[4][6]
Melting Point	201-204 °C	[6][7][8]
Lipophilicity (logP)	1.43690	[7]
Acid Diss. Constant (pKa)	11.05 ± 0.40 (Predicted)	[6][8]
Aqueous Solubility	1.26 x 10 ⁻⁵ (mole fraction at 318.2 K)	

Table 2: Solubility of PPD-1 in Various Pharmaceutical Solvents at Different Temperatures (Mole Fraction, x_e)

Solvent	T = 298.2 K	T = 303.2 K	T = 308.2 K	T = 313.2 K	T = 318.2 K
Water	0.81×10^{-5}	0.92×10^{-5}	1.05×10^{-5}	1.15×10^{-5}	1.26×10^{-5}
Methanol	3.31×10^{-3}	3.86×10^{-3}	4.45×10^{-3}	4.89×10^{-3}	5.18×10^{-3}
Ethanol	5.86×10^{-3}	6.45×10^{-3}	7.04×10^{-3}	7.61×10^{-3}	8.22×10^{-3}
1-Butanol	1.61×10^{-2}	1.75×10^{-2}	1.87×10^{-2}	1.99×10^{-2}	2.11×10^{-2}
Propylene Glycol (PG)	1.01×10^{-2}	1.14×10^{-2}	1.25×10^{-2}	1.37×10^{-2}	1.50×10^{-2}
PEG-400	3.01×10^{-1}	3.28×10^{-1}	3.56×10^{-1}	3.84×10^{-1}	4.12×10^{-1}
Dimethyl Sulfoxide (DMSO)	3.65×10^{-1}	3.96×10^{-1}	4.21×10^{-1}	4.49×10^{-1}	4.73×10^{-1}
Data synthesized from Shakeel F, et al., Molecules, 2019.[3]					

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate characterization of drug candidates. The following sections describe standard protocols for determining the key physicochemical properties of PPD-1.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.[8]

Methodology:

- Sample Preparation: A small quantity of dry, crystalline PPD-1 is finely powdered. The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is

tapped gently to pack the powder into the sealed end to a height of 1-2 mm.[7]

- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a calibrated melting point apparatus (e.g., a heated metal block or Thiele tube with oil bath).
- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, especially when approaching the expected melting point.
- Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the T1-T2 range.[8]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in an aqueous medium, considered the gold standard for solubility measurement.

Methodology:

- Preparation of Saturated Solution: An excess amount of solid PPD-1 is added to a vial containing a specific volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4). This ensures that a saturated solution is formed with undissolved solid remaining.
- Equilibration: The vials are sealed and placed in a shaker or agitator within a temperature-controlled water bath (e.g., 25 °C or 37 °C). The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a sub-micron filter that does not adsorb the compound) to separate the undissolved solid from the saturated aqueous solution.
- Quantification: The concentration of PPD-1 in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

Lipophilicity (logP) Determination (RP-HPLC Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity, which influences its permeability across biological membranes. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable alternative to the traditional shake-flask method.

Methodology:

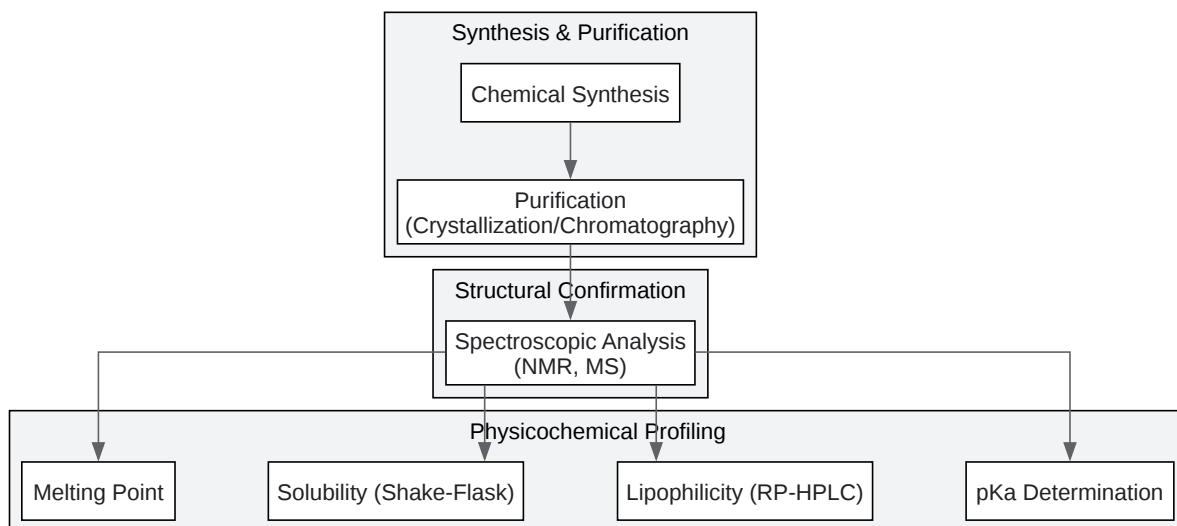
- System Setup: An RP-HPLC system equipped with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
- Reference Standards: A series of reference compounds with known logP values are selected. These standards should bracket the expected logP of the test compound.
- Chromatographic Analysis:
 - The retention time (t_0) of a non-retained compound (e.g., uracil) is determined.
 - Each reference compound and the test compound (PPD-1) are injected separately, and their retention times (t_r) are recorded under identical isocratic conditions.
- Calculation and Correlation:
 - For each compound, the capacity factor (k) is calculated using the formula: $k = (t_r - t_0) / t_0$.
 - The logarithm of the capacity factor ($\log k$) for the reference compounds is plotted against their known logP values.
 - A linear regression analysis is performed on this plot to generate a standard calibration curve.
- logP Determination: The $\log k$ value for PPD-1 is calculated from its retention time and then interpolated into the linear regression equation of the standard curve to determine its logP value.^[7]

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding complex experimental processes and biological mechanisms. The following diagrams were generated using Graphviz (DOT language) in accordance with the specified requirements.

Experimental Workflow

The general workflow for the physicochemical characterization of a novel pyridazinone derivative involves synthesis, purification, and a series of analytical tests.

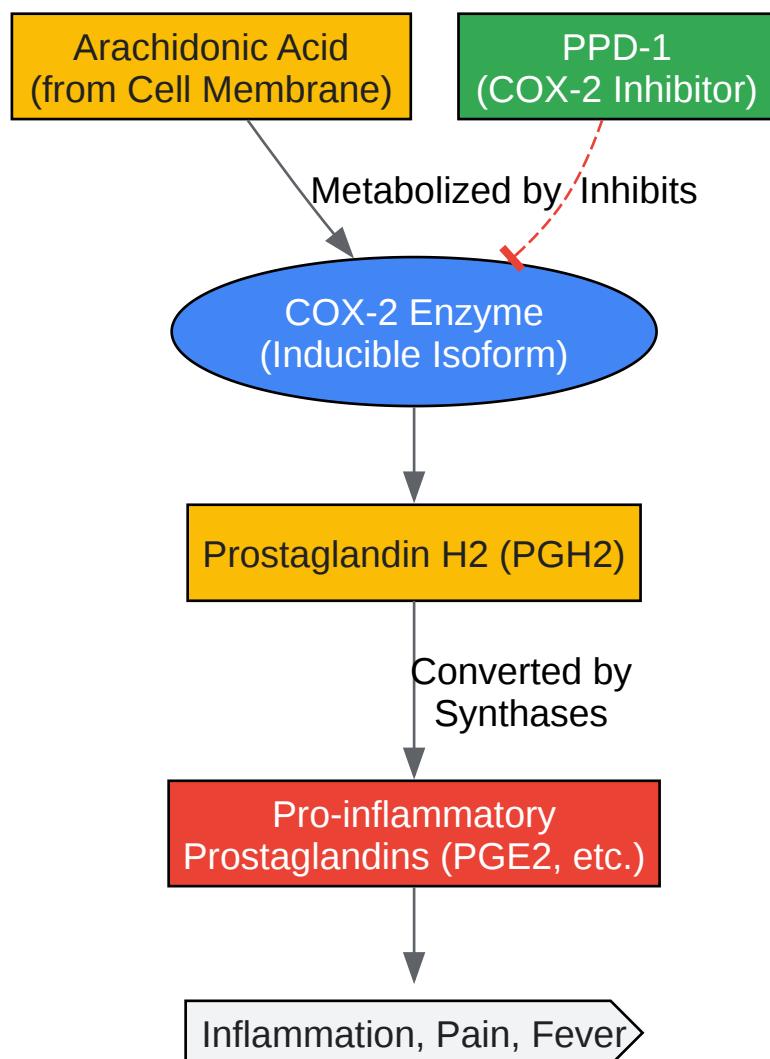


[Click to download full resolution via product page](#)

Physicochemical characterization workflow for PPD-1.

Biological Signaling Pathway

Many pyridazinone derivatives exhibit anti-inflammatory effects through the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme. This pathway is central to the production of pro-inflammatory prostaglandins.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Physicochemical Characterization Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. 6-PHENYL-3(2H)-PYRIDAZINONE [chembk.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. 6-PHENYL-3(2H)-PYRIDAZINONE CAS#: 2166-31-6 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide on the Physicochemical Properties of Pyridazinedione-derivative-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663829#physicochemical-properties-of-pyridazinediones-derivative-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

